molecular formula C20H20N2O4S B2836536 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate CAS No. 1396759-52-6

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate

Cat. No.: B2836536
CAS No.: 1396759-52-6
M. Wt: 384.45
InChI Key: HRASIISLEBZMEO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a sophisticated chemical compound designed for use in research and development, particularly in medicinal chemistry and drug discovery. This molecule features a benzothiazole core, a privileged structure in pharmaceuticals known for its diverse biological activities, linked to an azetidine ring and a phenylacetate moiety. The integration of these subunits makes it a valuable building block for the synthesis of novel chemical entities. Its primary research application is as a key intermediate in the exploration of new therapeutic agents. Researchers can utilize this compound to develop potential enzyme inhibitors or receptor modulators, given the common involvement of similar heterocyclic structures in such activities . The structure is analogous to compounds investigated in patent literature for targeting specific biological pathways, suggesting its utility in developing enzyme inhibitors, such as hematopoietic prostaglandin D synthase inhibitors . The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, offers significant potential for exploring structure-activity relationships (SAR) due to its contribution to molecular geometry and metabolic stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-8-6-13(7-9-14)10-18(23)26-15-11-22(12-15)20-21-19-16(25-2)4-3-5-17(19)27-20/h3-9,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASIISLEBZMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, which include a methoxybenzo[d]thiazole moiety and an azetidine ring, suggest a diverse range of interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 348.43 g/mol. The structure includes:

  • Azetidine Ring : A four-membered cyclic amine that may enhance binding interactions with biological targets.
  • Benzothiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Methoxyphenyl Acetate Group : Potentially contributing to the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial and fungal strains. A study demonstrated that derivatives with similar functional groups displayed inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .

The mechanism of action for compounds in this class often involves interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The methoxy group may enhance the compound’s affinity for these targets, potentially leading to the inhibition of cancer cell growth or microbial proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against clinical isolates of bacteria. The results showed that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed that some benzothiazole derivatives induced apoptosis through the activation of caspase pathways. This suggests that this compound could be further investigated as a potential chemotherapeutic agent .

Data Summary Table

PropertyValue
Molecular FormulaC18H20N2O4SC_{18}H_{20}N_2O_4S
Molecular Weight348.43 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicitySignificant against MCF-7 cells
Mechanism of ActionInhibition of cell proliferation; apoptosis induction

Scientific Research Applications

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate belongs to a class of compounds known for diverse biological activities, particularly in medicinal chemistry. Its potential applications include:

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action of similar compounds within the benzothiazole class. Notable findings include:

  • Anticancer Mechanisms : A study demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting their potential as anticancer agents.
  • In Vitro Antimicrobial Efficacy : Another study reported that benzothiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules documented in the literature:

Compound Name Key Features Biological Activity/Properties Reference
THPA6 : 1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Chlorophenyl, methoxyphenyl-thiazole, pyrazolone core Ulcer Index : 0.58 ± 0.08 (33% of diclofenac); potent anti-inflammatory/analgesic activity
9e : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Methoxyphenyl-thiazole, triazole, benzodiazole Synthesized via click chemistry; characterized by NMR and elemental analysis
8h : 1-(Benzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethan-1-one Benzo[d]thiazole, 4-methoxyphenoxy group Low yield (27%); melting point not reported; potential PGE2 inhibition
2g/2i : Methyl 2-((Z)-2-((2-bromobenzoyl)imino)-3-(6-methoxybenzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene)acetate Methoxybenzo[d]thiazole, thiazolidinone, bromobenzoyl IC₅₀ for ALR1 : 0.01 ± 0.01 µM; superior aldose reductase inhibition
Compound 26 : (2-(2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazinyl)phenyl)-3-(4-methoxyphenyl)thiazolidin-4-one Thiazolidinone, azo linkage, methoxyphenyl Anti-microbial activity; synthesized via diazotization

Key Comparison Points

Bioactivity: THPA6 () and 2g/2i () exhibit strong anti-inflammatory and enzyme-inhibitory activities, respectively. The target compound’s ester linkage may confer improved bioavailability compared to hydrazone (THPA6) or thiazolidinone (2g/2i) groups. Para-substituted methoxyphenyl derivatives (e.g., THPA6, 9e) generally show lower ulcer indices than meta-substituted analogs, suggesting reduced gastrointestinal toxicity .

Synthetic Accessibility: The target compound’s azetidine-ester structure may require multi-step synthesis, similar to 9e (triazole-linked acetamide, ).

Physicochemical Properties: Melting points for methoxyphenyl-thiazole derivatives vary widely: 8h () is a low-melting solid, whereas 2g/2i () are crystalline. The azetidine ring in the target compound may enhance solubility compared to rigid triazolone or thiazolidinone cores.

Computational Insights :

  • Density-functional theory (DFT) studies () suggest that exact-exchange terms improve predictions of thermochemical properties (e.g., atomization energies). Such methods could model the target compound’s electronic structure to optimize its bioactivity.

Research Findings and Data

Structural Characterization

  • Crystallographic data for triazole derivatives (e.g., ) confirm planar aromatic systems, which could guide molecular docking studies for the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring (e.g., via cyclization of thioamides or condensation of thiourea derivatives) followed by coupling with azetidine and esterification. Key steps include:

  • Thiazole ring formation : Use of 4-methoxy-substituted benzothiazole precursors under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
  • Azetidine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the azetidine moiety, optimized using Pd-based catalysts in anhydrous DMF .
  • Esterification : Activation of the carboxylic acid group (e.g., using DCC/DMAP) and reaction with the azetidin-3-ol derivative under inert atmosphere .
  • Optimization : Adjusting solvent polarity (e.g., DCM vs. THF), temperature (40–80°C), and stoichiometry to improve yield (>70%) and purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, azetidine protons at δ 3.5–4.2 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXS97/SHELXL97) to resolve absolute stereochemistry, particularly for the azetidine and thiazole moieties. Data collection with a Bruker APEXII CCD diffractometer and refinement with SADABS for absorption correction are critical .
  • HPLC-MS : To verify purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 425.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Contradictions often arise from disorder in flexible groups (e.g., methoxy or ester moieties). Strategies include:

  • SHELXL Refinement : Use of PART and EADP commands to model disordered regions. Restraints on bond lengths/angles for overlapping atoms .
  • Twinned Data Handling : For non-merohedral twinning, employ HKLF5 format in SHELXL and validate with R1/residual density maps .
  • Validation Tools : CheckCIF/PLATON to identify outliers in geometric parameters (e.g., bond angles >5° from ideal values) .

Q. What strategies are recommended for analyzing the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential (LIP) maps, identifying nucleophilic/electrophilic sites .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian09) to predict frontier orbitals (HOMO-LUMO gap) and charge distribution. Compare with experimental UV-Vis spectra for validation .
  • Reactivity Studies : Track ester hydrolysis kinetics (pH 7.4 buffer, 37°C) via HPLC to assess stability under physiological conditions .

Q. How can in silico methods predict the biological activity of this compound, and what validation experiments are necessary?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the thiazole nitrogen and π-π stacking with the methoxyphenyl group .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
  • Validation :
  • In Vitro Assays : Dose-response studies (e.g., IC50 in cancer cell lines) .
  • ADMET Prediction : SwissADME to evaluate logP (<5) and CYP450 inhibition .

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